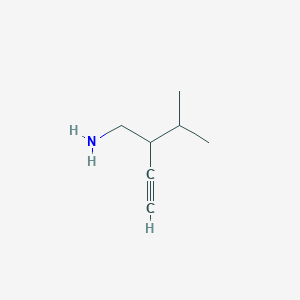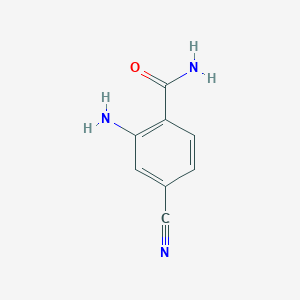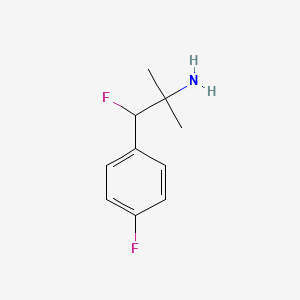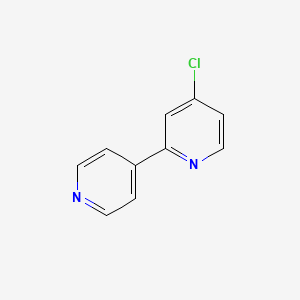
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile is a specialized chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound features a thiophene ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a carbonitrile group at the 2-position. It is known for its versatility in scientific research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling of the Thiophene and Morpholine Rings: The final step involves coupling the thiophene and morpholine rings under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile
Reduction: 4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects . The formyl group and thiophene ring may play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile can be compared with other thiophene derivatives, such as:
4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-(5-Bromothiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a bromine atom instead of a formyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different functional groups .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-(5-formylthiophen-3-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2S/c11-4-9-5-12(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9H,1-2,5H2 |
InChI Key |
RLIGSNCWFPWOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CSC(=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
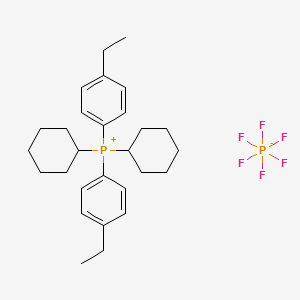
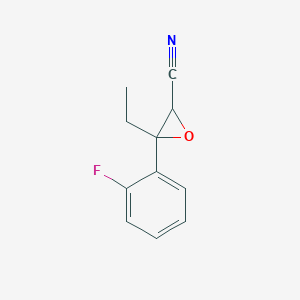
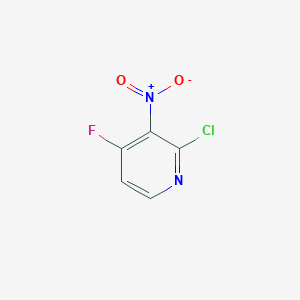
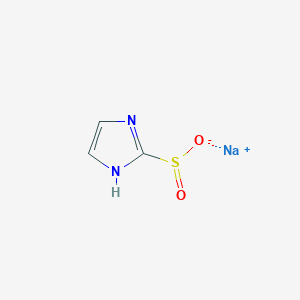
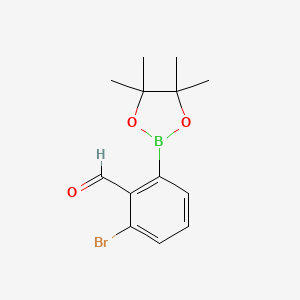
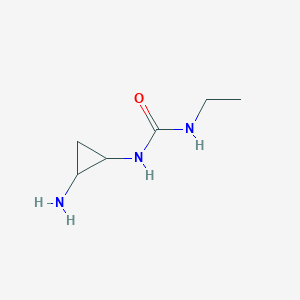

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
